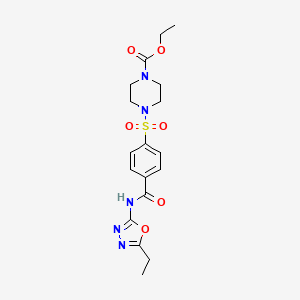

Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

説明

The compound Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic molecule featuring a piperazine core substituted with a sulfonyl-linked phenyl group and a 1,3,4-oxadiazole ring. The oxadiazole moiety is further modified with an ethyl group at the 5-position, while the piperazine nitrogen is functionalized with an ethyl carboxylate group. This structure combines sulfonamide, carboxamide, and oxadiazole pharmacophores, which are frequently associated with bioactivity in medicinal chemistry, including antimicrobial and enzyme inhibitory properties .

特性

IUPAC Name |

ethyl 4-[4-[(5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6S/c1-3-15-20-21-17(29-15)19-16(24)13-5-7-14(8-6-13)30(26,27)23-11-9-22(10-12-23)18(25)28-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBTFGGNBHFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound with a complex structure, has garnered interest due to its potential biological activities. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 405.55 g/mol. The structure features a piperazine ring, a sulfonamide linkage, and an oxadiazole moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and piperazine moieties. For instance:

- Mechanism of Action : Compounds similar to ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have shown to inhibit cell proliferation in various cancer cell lines. The incorporation of the oxadiazole ring enhances interaction with cellular targets involved in cancer progression.

- IC50 Values : In related studies, derivatives of piperazine and oxadiazole exhibited IC50 values ranging from 3.0 µM to 21.3 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . These values suggest significant potency compared to standard chemotherapeutics like doxorubicin.

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

- Spectrum of Activity : Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances the antibacterial efficacy by interfering with folic acid synthesis in bacteria.

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, ethyl 4-((4-((5-ethyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may exhibit:

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers in vitro.

- Cytotoxicity Studies : Evaluation on human embryonic kidney cells (HEK293) indicated low cytotoxicity, suggesting a favorable safety profile for further development .

Case Studies

Several case studies illustrate the biological potential of structurally related compounds:

- Anticancer Study : A derivative with a similar structure was tested against multiple human cancer cell lines, showing significant inhibition of cell growth with an IC50 value of 5.85 µM against A549 cells .

- Antimicrobial Evaluation : Another study reported that a related oxadiazole compound demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .

類似化合物との比較

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

- Structural Differences :

- The oxadiazole ring here is substituted with a 3,4-dimethylphenyl group instead of an ethyl group.

- A sulfanylacetyl linker replaces the sulfonyl-carbamoyl-phenyl bridge in the target compound.

- The 3,4-dimethylphenyl group introduces bulkier hydrophobic interactions, which could enhance binding to lipophilic enzyme pockets .

- Molecular Weight : 404.5 g/mol (vs. ~462.5 g/mol for the target compound, estimated from similar structures).

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate

- Structural Differences :

- The oxadiazole is substituted with a trifluoromethyl (-CF₃) group instead of ethyl.

- A methylene (-CH₂-) linker connects the oxadiazole to the piperazine, unlike the carbamoyl-sulfonyl-phenyl bridge.

- Impact on Properties :

- Molecular Weight : 308.26 g/mol.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structural Differences :

- Lacks the oxadiazole and sulfonyl-phenyl components entirely.

- Features a 4-ethylpiperazine carboxamide linked to a 4-chlorophenyl group.

- Impact on Properties: Reduced molecular complexity may limit multitarget interactions but improve bioavailability .

- Molecular Weight : ~267.75 g/mol.

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Oxadiazole Substituent | Linker Type | Piperazine Modification | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 5-ethyl | Sulfonyl-carbamoyl-phenyl | Ethyl carboxylate | ~462.5 | High polarity, rigid conformation |

| Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | 3,4-dimethylphenyl | Sulfanylacetyl | Ethyl carboxylate | 404.5 | Moderate lipophilicity, bulkier substituent |

| Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate | 5-CF₃ | Methylene | Ethyl carboxylate | 308.26 | Enhanced metabolic stability |

| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | None | Carboxamide | 4-ethylpiperazine | ~267.75 | Halogen bonding potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。